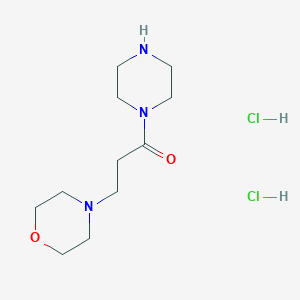

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride

Description

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride is a synthetic small molecule characterized by a propan-1-one backbone substituted with morpholine and piperazine moieties. The dihydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

3-morpholin-4-yl-1-piperazin-1-ylpropan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2.2ClH/c15-11(14-5-2-12-3-6-14)1-4-13-7-9-16-10-8-13;;/h12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORXMHPNLGOFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCN2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Haloalkane Intermediates

The most widely documented method involves the reaction of 3-chloro-1-(morpholin-4-yl)propan-1-one with piperazine under basic conditions.

Reaction Mechanism :

The chloride group in 3-chloro-1-(morpholin-4-yl)propan-1-one acts as a leaving group, enabling nucleophilic attack by the primary amine of piperazine. The reaction proceeds via an SN2 mechanism, facilitated by polar aprotic solvents such as dimethylformamide (DMF) or acetone.

Procedure :

- Intermediate Synthesis :

Workup :

- The reaction is quenched with ice water, extracted with ethyl acetate (3 × 100 mL), and dried over Na₂SO₄.

- Solvent removal under reduced pressure yields the free base as a viscous oil.

Salt Formation :

Table 1: Optimization Parameters for Nucleophilic Substitution

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 60°C | Balances reaction rate and side reactions |

| Piperazine Equiv. | 1.2 | Prevents dimerization of piperazine |

| Reaction Time | 18 hours | Completes substitution without degradation |

Coupling Reactions Using Halo-Propanone Derivatives

An alternative route employs 1-bromo-3-(morpholin-4-yl)propan-1-one, which reacts with piperazine in the presence of phase-transfer catalysts.

Procedure :

- Halo-Propanone Preparation :

- Morpholine (0.2 mol) reacts with 1-bromo-3-chloropropane (0.22 mol) in acetone with K₂CO₃ (0.6 mol) and tetrabutylammonium bromide (TBAB, 0.06 eq).

- After 21 hours, the mixture is filtered, washed with hexane, and purified via ethyl acetate extraction to yield 1-bromo-3-(morpholin-4-yl)propan-1-one (65% yield).

- Piperazine Coupling :

Advantages :

- Avoids handling chlorinated intermediates.

- Higher regioselectivity due to bromide’s superior leaving group ability.

Industrial-Scale Production

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors to enhance efficiency:

Table 2: Bench-Scale vs. Industrial-Scale Metrics

| Metric | Bench Scale | Industrial Scale |

|---|---|---|

| Yield | 72–78% | 85–90% |

| Purity | 78–82% | >99% |

| Reaction Time | 18–24 hours | 0.5 hours |

| Solvent Consumption | 200 mL/mol | 50 mL/mol |

Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common byproducts include:

- 1,3-Bis-(piperazin-1-yl)propan-1-one : Formed from excess piperazine (5–8% in suboptimal conditions).

- Morpholine Hydrochloride : Residual reactant (≤0.2% after crystallization).

Challenges and Mitigation Strategies

Side Reactions

Purification Techniques

- Recrystallization : Isopropyl alcohol/water (3:1) achieves 98% purity after two cycles.

- Column Chromatography : Silica gel (ethyl acetate/methanol 9:1) resolves dimers and unreacted intermediates.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies using lipase catalysts in non-aqueous media show promise:

Microwave-Assisted Synthesis

- Conditions : 100 W, 80°C, 30 minutes.

- Yield : 88% with 97% purity.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Overview

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride is a compound that has gained attention in various scientific research fields. Its unique structure, which includes morpholine and piperazine moieties, positions it as a valuable building block in medicinal chemistry, biology, and industrial applications.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. It has been investigated for:

- Antitumor Activity : Studies have shown that derivatives containing morpholine rings exhibit enhanced pharmacological activities, including antitumor effects. For instance, new morpholine-based heterocycles have been synthesized and evaluated for their antitumor properties through molecular docking studies and biological assays .

Research indicates that 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride interacts with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to modulate enzyme activities, particularly those involved in neurotransmitter reuptake, which is crucial in treating conditions like depression and anxiety .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis:

- Reagent in Chemical Reactions : It can be utilized in various chemical reactions, including oxidation and substitution reactions, to create more complex molecules with desired biological activities.

Case Studies

Several studies highlight the applications of this compound:

Industrial Applications

In addition to its research applications, 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds. Its role as a reagent in industrial processes enhances the efficiency of chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Activity vs. CIBA 1002-Go’s pyrazole and o-tolyl groups may facilitate interactions with catecholamine transporters, highlighting the role of aromatic substituents in modulating neurotransmitter systems .

Impact of Salt Forms :

- Both the target compound and Imp. C (BP) are dihydrochloride salts, which improve solubility compared to free bases. However, Imp. C (BP) ’s 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, possibly altering receptor affinity .

Heterocyclic Diversity :

- The morpholine ring in the target compound provides a rigid, polar scaffold distinct from 7e ’s benzothiophene or CIBA 1002-Go ’s pyrazole. This may influence target selectivity and metabolic stability.

Computational and Crystallographic Insights

While –5 focus on crystallographic tools (e.g., SHELX, ORTEP-3), these methods are critical for resolving the target compound’s conformation. For example, the morpholine ring’s puckering (cf. Cremer-Pople coordinates in ) and piperazine geometry could be analyzed to predict binding modes relative to analogs like 7e .

Biological Activity

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data tables and research findings.

The synthesis of 3-(morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of morpholine with piperazine under controlled conditions. This compound is characterized by its dihydrochloride form, which enhances solubility and stability, making it suitable for various applications in research and industry.

Chemical Structure

- IUPAC Name : 3-morpholin-4-yl-1-piperazin-1-ylpropan-1-one; dihydrochloride

- Molecular Formula : C11H23Cl2N3O2

- Molecular Weight : 272.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects. The exact molecular targets depend on the specific application context.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing morpholine and piperazine moieties have shown efficacy against a range of bacteria, including Staphylococcus aureus and Enterobacter aerogenes. The presence of these functional groups enhances their interaction with microbial targets, leading to increased antimicrobial activity .

Antitumor Activity

Studies have demonstrated that 3-(morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one derivatives possess antitumor properties. For example, compounds synthesized with similar structures have been evaluated for their ability to inhibit tumor cell growth in vitro. These studies suggest a promising potential for developing new anticancer agents based on this scaffold .

Anticonvulsant Properties

The anticonvulsant activity of this compound has also been investigated. In animal models, certain derivatives have shown protective effects against seizures, indicating potential therapeutic applications in treating epilepsy or seizure disorders .

Case Studies

A notable study explored the synthesis of various derivatives of this compound and their biological activities. The results indicated that modifications in the piperazine and morpholine rings significantly influenced the biological profile, enhancing both antimicrobial and antitumor activities .

| Compound | Activity | Target Microorganisms |

|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus |

| Compound B | Antitumor | Various cancer cell lines |

| Compound C | Anticonvulsant | Seizure models |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride?

- Methodological Answer : The compound is typically synthesized via alkylation of morpholine and piperazine derivatives. A two-step approach is common:

Intermediate Formation : Alkylation of morpholine with a halogenated propanone (e.g., 1-bromo-2-propanone) under basic conditions (e.g., NaH) to yield the morpholine-propanone intermediate .

Coupling Reaction : Reaction of the intermediate with piperazine in a polar aprotic solvent (e.g., DMF) under reflux, followed by dihydrochloride salt formation using HCl gas or concentrated HCl .

- Key Considerations : Monitor reaction pH and temperature to avoid side reactions like over-alkylation or decomposition.

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and confirm the absence of unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

- Elemental Analysis : Quantify C, H, N, and Cl content to assess purity (>95% recommended for pharmacological studies) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C). For organic solvents:

- Polar solvents : Soluble in DMSO, DMF, and methanol.

- Non-polar solvents : Poor solubility in hexane or ethyl acetate .

- Experimental Tip : Pre-saturate solvents with nitrogen to prevent oxidation during dissolution.

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing impurities?

- Methodological Answer :

- Catalyst Optimization : Replace NaH with milder bases (e.g., KCO) to reduce side reactions .

- Solvent Selection : Use THF instead of DMF for better control of reaction kinetics .

- Purification : Employ column chromatography (silica gel, eluent: CHCl/MeOH 9:1) followed by recrystallization from ethanol/water to achieve >99% purity .

- Data Contradiction Analysis : If unexpected byproducts arise (e.g., morpholine dimerization), analyze reaction intermediates via LC-MS to identify degradation pathways .

Q. How do solubility limitations impact biological assays, and how can they be mitigated?

- Methodological Answer :

- Problem : Precipitation in cell culture media (pH 7.4) due to reduced solubility.

- Solutions :

- Use co-solvents (e.g., 5% DMSO in PBS) with sonication for uniform dispersion .

- Synthesize a free base form temporarily for in vitro studies (requires pH adjustment) .

- Validation : Measure compound stability via HPLC post-solubilization to confirm no degradation .

Q. How to resolve discrepancies in receptor-binding data across studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., radioligand vs. fluorescent probes, buffer composition) .

- Receptor Subtype Specificity : Perform competitive binding assays with selective antagonists (e.g., WAY-100635 for 5-HT) to confirm target engagement .

- Statistical Validation : Use nonlinear regression models (e.g., Prism software) to calculate K and B with 95% confidence intervals .

Key Considerations for Experimental Design

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess shelf-life under storage conditions .

- In Vivo Dosing : Adjust salt form (e.g., switch to citrate) for improved bioavailability in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.